molecular formula C18H15NO3 B11839350 6-Methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 18193-09-4

6-Methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B11839350
CAS No.: 18193-09-4
M. Wt: 293.3 g/mol
InChI Key: FQTBLEKJNRAEGI-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid: is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoline core substituted with a methoxy group at the 6-position, a methylphenyl group at the 2-position, and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methoxybenzaldehyde with 4-methylphenylamine to form an imine intermediate. This intermediate undergoes cyclization in the presence of a suitable catalyst to yield the quinoline core.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 6-Methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology and Medicine: This compound has shown potential as a pharmacophore in the design of new drugs. It has been investigated for its antibacterial, antifungal, and anticancer properties. The presence of the quinoline core is particularly significant due to its known biological activity .

Industry: In the material science field, this compound is used in the development of fluorescent dyes and sensors. Its ability to form stable complexes with metals makes it useful in the creation of materials with specific electronic properties .

Mechanism of Action

The biological activity of 6-Methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid is primarily attributed to its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the carboxylic acid group allows for further functionalization. The 4-methylphenyl group contributes to its lipophilicity and potential interactions with biological targets .

Properties

CAS No.

18193-09-4

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

6-methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C18H15NO3/c1-11-3-5-12(6-4-11)17-10-15(18(20)21)14-9-13(22-2)7-8-16(14)19-17/h3-10H,1-2H3,(H,20,21)

InChI Key

FQTBLEKJNRAEGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)C(=O)O

Origin of Product

United States

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